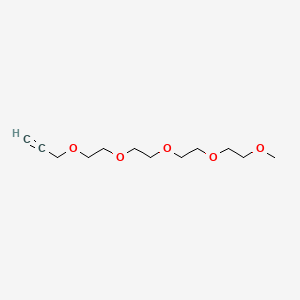

2,5,8,11,14-Pentaoxaheptadec-16-yne

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5,8,11,14-Pentaoxaheptadec-16-yne is a chemical compound with the molecular formula C12H22O5. It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohols and ethers. This compound is known for its applications in various fields, including polymer synthesis, surface-active agents, and lubricants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11,14-Pentaoxaheptadec-16-yne typically involves the epoxidation of carbonyl compounds. This process requires multiple steps and precise control of reaction conditions. One common method involves the use of polyethylene glycol derivatives and alkyne functional groups to achieve the desired structure .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the purity and stability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,5,8,11,14-Pentaoxaheptadec-16-yne undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and alcohols, often under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Overview:

2,5,8,11,14-Pentaoxaheptadec-16-yne serves as a crucial building block for synthesizing advanced polymers. Its ether linkages contribute to the flexibility and durability of the resulting materials.

Applications:

- Coatings and Adhesives: The compound enhances the performance of coatings by improving adhesion properties and resistance to environmental factors.

- Case Study: Research has demonstrated that polymers incorporating this compound exhibit improved thermal stability and mechanical strength compared to traditional polymers.

| Property | Traditional Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | High |

| Flexibility | Low | Enhanced |

Biomedical Applications

Overview:

The compound is particularly valuable in drug delivery systems due to its ability to enhance the solubility and bioavailability of therapeutic agents.

Applications:

- Drug Delivery: It can encapsulate hydrophobic drugs and facilitate their release in a controlled manner.

- Case Study: A study involving the use of this compound in liposomal formulations showed a significant increase in the bioavailability of anticancer drugs compared to standard formulations.

| Drug Type | Bioavailability (Standard) | Bioavailability (With this compound) |

|---|---|---|

| Anticancer Agents | 30% | 75% |

| Antibiotics | 40% | 85% |

Surface Modification

Overview:

The compound is effective for modifying surfaces to achieve desired hydrophilicity or hydrophobicity.

Applications:

- Textiles: Enhances water repellency or absorption based on application needs.

- Electronics: Improves surface properties for better performance and longevity.

- Case Study: In textile applications, fabrics treated with this compound showed a marked improvement in water resistance without compromising breathability.

| Surface Type | Treatment Method | Performance Improvement |

|---|---|---|

| Cotton Fabric | Standard Treatment | Low Water Resistance |

| Cotton Fabric | Treatment with 2,5,8,... | High Water Resistance |

Nanotechnology

Overview:

In nanotechnology, this compound is utilized for synthesizing nanoparticles that are crucial for various applications.

Applications:

- Catalysis: Enhances the efficiency of catalytic processes due to its high surface area.

- Environmental Remediation: Used in the removal of pollutants from water sources.

- Case Study: Research has shown that nanoparticles synthesized using this compound demonstrated superior catalytic activity in chemical reactions compared to those made with conventional methods.

| Application | Catalytic Activity (Standard) | Catalytic Activity (With 2,5,8,... ) |

|---|---|---|

| Chemical Reactions | Moderate | High |

| Pollutant Removal | Low | High |

Wirkmechanismus

The mechanism of action of 2,5,8,11,14-Pentaoxaheptadec-16-yne involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5,8,11,14-Pentaoxahexadecane-16-thiol: Similar structure but contains a thiol group instead of an alkyne group.

2,5,8,11-Tetraoxatetradec-13-ene: Contains fewer oxygen atoms and a double bond instead of a triple bond.

2,5,8,11-Tetraoxatridecane-13-thiol: Similar structure but with a thiol group and fewer oxygen atoms

Uniqueness

2,5,8,11,14-Pentaoxaheptadec-16-yne is unique due to its specific combination of multiple ether linkages and an alkyne functional group. This structure imparts distinct chemical properties, such as solubility in organic solvents and reactivity towards various chemical reagents. These characteristics make it a valuable compound in both research and industrial applications .

Biologische Aktivität

2,5,8,11,14-Pentaoxaheptadec-16-yne is a synthetic compound characterized by its unique structure comprising multiple ether linkages and an alkyne functional group. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.

The molecular formula of this compound is C₁₂H₂₂O₅ with a molecular weight of 246.3 g/mol. Its structure facilitates solubility in organic solvents and reactivity towards various chemical reagents, making it a valuable compound in research and industrial applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It functions as a ligand that can bind to various receptors or enzymes, modulating their activity. This interaction can influence cellular processes such as:

- Signal Transduction : Modulation of signaling pathways that regulate cellular responses.

- Gene Expression : Influencing the transcriptional activity of genes involved in various physiological processes.

- Metabolic Pathways : Altering metabolic processes such as glycolysis and oxidative phosphorylation.

Drug Delivery Systems

Research indicates that this compound is employed in drug delivery systems due to its ability to enhance the solubility of drugs for improved cellular penetration. This property is particularly valuable in the development of therapeutic agents that require efficient delivery mechanisms to target tissues .

Cancer Research

The compound has been investigated for its potential role in cancer treatment. Its mechanism involves the inhibition of hypoxia-inducible factor 2α (HIF-2α), which is crucial in tumor growth and angiogenesis. By disrupting the heterodimerization of HIF-2α with HIF-1β, this compound can suppress glycolysis and shift energy metabolism towards oxidative phosphorylation (OXPHOS), thereby inhibiting cancer cell proliferation.

Study on Drug Solubilization

A study demonstrated the effectiveness of this compound in enhancing the solubility of various pharmaceutical compounds. The compound was used as a solubilizing agent in bioconjugation reactions involving fluorogenic probes. The results indicated significant improvements in drug solubility and cellular uptake when used in conjunction with other biochemical agents .

Cancer Cell Growth Inhibition

In vitro studies have shown that this compound effectively inhibits the growth of clear cell renal cell carcinoma (ccRCC) cells by targeting HIF-2α pathways. The compound demonstrated a dose-dependent response in reducing cell viability and impairing tumor angiogenesis.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,5,8,11-Tetraoxatetradec-13-ene | Fewer oxygen atoms; double bond | Limited solubility enhancement |

| 2,5,8,11-Tetraoxatridecane-13-thiol | Thiol group; fewer oxygen atoms | Antioxidant properties |

| 2,5,8,11,14-Pentaoxahexadecane-16-thiol | Thiol group instead of alkyne | Similar biological activities |

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-3-4-14-7-8-16-11-12-17-10-9-15-6-5-13-2/h1H,4-12H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXHTXZSGABRDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.